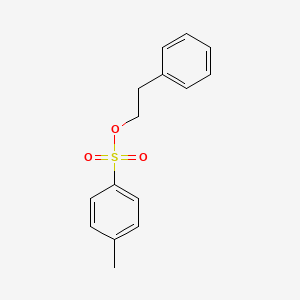

2-Phenylethyl 4-methylbenzenesulfonate

Descripción general

Descripción

2-Phenylethyl 4-methylbenzenesulfonate is an organic compound with the chemical formula C15H16O3S. It is a colorless to pale yellow oily liquid that is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is widely used in organic synthesis, particularly as an intermediate in the production of various organic compounds, including fluorescent dyes, fragrances, and pharmaceutical intermediates .

Métodos De Preparación

2-Phenylethyl 4-methylbenzenesulfonate can be synthesized through the reaction of phenylethanol with p-toluenesulfonyl chloride. The reaction typically involves the following steps :

Reaction with Sodium Hydride: Phenylethanol is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Sodium hydride is then added slowly while stirring. The reaction is stirred at 0°C for 20 minutes.

Addition of p-Toluenesulfonyl Chloride: A solution of p-toluenesulfonyl chloride in THF is added to the reaction mixture. The reaction is stirred overnight at room temperature.

Workup: The reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine and dried over sodium sulfate.

Industrial production methods may involve similar reaction conditions but are typically optimized for larger-scale production and may include additional purification steps to ensure high purity and yield .

Análisis De Reacciones Químicas

2-Phenylethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Common reagents and conditions used in these reactions include THF as a solvent, sodium hydride as a base, and p-toluenesulfonyl chloride as a sulfonating agent . Major products formed from these reactions include substituted phenylethyl derivatives and various functionalized organic compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Phenylethyl 4-methylbenzenesulfonate is primarily used as an intermediate in organic synthesis. Its unique chemical structure allows it to participate in various reactions, including:

- Sulfonylation Reactions : The compound can be synthesized through the sulfonylation of 2-phenylethanol with 4-methylbenzenesulfonyl chloride, typically using a base like pyridine or triethylamine as a catalyst. This reaction is performed under mild conditions to yield high product yields.

- Cross-Coupling Reactions : It serves as a coupling partner in oxidative cross-coupling reactions, which are vital for constructing complex organic molecules .

Biological Applications

Recent studies have indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Research suggests that this compound may possess antimicrobial effects, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound's ability to modulate enzyme activities and influence biological pathways through specific molecular interactions positions it as a potential anti-inflammatory agent.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various sulfonates, this compound was tested against several bacterial strains. The results demonstrated that it exhibited significant inhibitory effects on gram-positive bacteria, suggesting its potential use in pharmaceutical formulations aimed at treating infections.

Case Study 2: Synthesis and Application in Drug Development

A recent investigation into the synthesis of novel opioid analogs highlighted the role of this compound as a key intermediate. The study focused on modifying the phenylethyl moiety to enhance receptor binding affinity at the μ-opioid receptor, indicating its relevance in developing potent analgesics .

Mecanismo De Acción

The mechanism of action of 2-Phenylethyl 4-methylbenzenesulfonate involves its ability to act as a sulfonating agent, introducing the sulfonate group into various organic molecules. This modification can alter the chemical and physical properties of the target molecules, making them more reactive or providing them with specific functional groups that can participate in further chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparación Con Compuestos Similares

2-Phenylethyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:

Phenethyl 4-methylbenzenesulfonate: Similar in structure but with different substituents on the phenylethyl group.

Benzyl 4-methylbenzenesulfonate: Contains a benzyl group instead of a phenylethyl group, leading to different reactivity and applications.

4-Methylbenzenesulfonic Acid: The parent sulfonic acid, which lacks the phenylethyl group and has different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of the phenylethyl and sulfonate groups, which provides it with distinct reactivity and versatility in organic synthesis .

Actividad Biológica

2-Phenylethyl 4-methylbenzenesulfonate (C15H16O3S) is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phenylethyl group and a sulfonate moiety, which contribute to its chemical reactivity and biological interactions. Its molecular structure can be represented as follows:

- Molecular Formula : C15H16O3S

- Molecular Weight : 288.36 g/mol

- CAS Number : 20522-00-5

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within the body. The sulfonate group can form ionic interactions, while the phenyl group can engage in hydrophobic interactions, enhancing the compound's binding affinity to various receptors and enzymes. This interaction profile suggests that it may modulate biochemical pathways involved in cellular signaling.

Key Interactions:

- Hydrogen Bonding : The hydroxy group in related compounds can form hydrogen bonds with biological macromolecules, influencing their activity.

- Hydrophobic Interactions : The phenyl and sulfonate groups facilitate interactions with lipid membranes and hydrophobic pockets in proteins.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

Case Study 1: Anticancer Screening

In a study evaluating the anticancer potential of various sulfonate derivatives, this compound was found to exhibit moderate cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis and alteration of cell cycle dynamics, highlighting its potential as an anti-cancer agent .

Case Study 2: Receptor Interaction Studies

Research involving receptor binding assays indicated that compounds structurally related to this compound could enhance receptor activation in a concentration-dependent manner. This suggests that it may act as a modulator for G-protein coupled receptors (GPCRs), which are critical in many physiological processes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | IC50 (µM) | Mechanism of Action | Biological Activity |

|---|---|---|---|

| This compound | ~13 | Apoptosis induction | Anticancer |

| α-Methylfentanyl | <1 | μ-opioid receptor agonism | Analgesic |

| Ohmefentanyl | <0.5 | μ-opioid receptor agonism | Analgesic |

Propiedades

IUPAC Name |

2-phenylethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3S/c1-13-7-9-15(10-8-13)19(16,17)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPPUZPZPFOFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196218 | |

| Record name | Phenethyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4455-09-8 | |

| Record name | Phenethyl tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4455-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.